![molecular formula C13H14ClNO B1346544 2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone CAS No. 1134334-65-8](/img/structure/B1346544.png)
2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone
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Overview
Description
2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone is a chemical compound with the molecular formula C13H14ClNO and a molecular weight of 235.71 g/mol . It is an indole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields of research.
Preparation Methods
The synthesis of 2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone typically involves the reaction of 1,2,5-trimethylindole with chloroacetyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred and heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in certain cell types .
Comparison with Similar Compounds
2-chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone can be compared with other indole derivatives, such as:
1,1,2-trimethyl-1H-benz[e]indole: Known for its use in optical probes for tumor imaging.
2-chloro-1-(1-cyclohexanecarbonyl-2,3-dihydro-1H-indol-5-yl)ethanone: Used in various chemical syntheses.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
2-Chloro-1-(1,2,5-trimethyl-1H-indol-3-yl)ethanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This indole derivative is characterized by its unique structure, which may contribute to various pharmacological effects. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₄ClNO
- Molecular Weight : 239.71 g/mol
- CAS Number : 1134334-65-8
- MDL Number : MFCD12027482
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its anti-inflammatory, analgesic, antibacterial, and anticancer properties.
Anti-inflammatory and Analgesic Activity
Recent research has indicated that indole derivatives possess significant anti-inflammatory and analgesic properties. A study evaluated several indole derivatives for their ability to inhibit the COX-2 enzyme, which plays a crucial role in inflammatory processes. The findings suggested that certain derivatives exhibited strong inhibition of COX-2 activity, leading to reduced inflammation and pain relief .
Compound | COX-2 Inhibition (%) | Analgesic Activity (in vivo) |
---|---|---|
This compound | 75% | Significant |
D-7 (reference) | 90% | Strong |
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. In vitro studies demonstrated that it exhibits activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were particularly low against MRSA strains (MIC = 0.98 µg/mL), indicating potent antibacterial effects .
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus (MRSA) | 0.98 | 3.90 |
Escherichia coli | >100 | Not determined |
Anticancer Activity
In cancer research, the compound has shown promising results as an anticancer agent. Studies have reported that it selectively inhibits the growth of cancer cell lines such as A549 (lung cancer) while sparing normal fibroblast cells. This selectivity suggests a potential mechanism for targeted cancer therapy .
Cell Line | Growth Inhibition (%) |
---|---|
A549 (lung cancer) | 70% |
Fibroblast (normal) | 20% |
The mechanisms underlying the biological activities of this compound involve several pathways:
- COX Inhibition : The compound's ability to inhibit COX enzymes reduces prostaglandin synthesis, leading to decreased inflammation.
- Bacterial Membrane Disruption : Its interaction with bacterial membranes may disrupt cellular integrity, contributing to its antibacterial effects.
- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest and apoptosis through pathways involving p53 activation and caspase cascade activation.
Properties
IUPAC Name |
2-chloro-1-(1,2,5-trimethylindol-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-8-4-5-11-10(6-8)13(12(16)7-14)9(2)15(11)3/h4-6H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQWKKOZUUPLFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C(=O)CCl)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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